
3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-3-one with 1-aminopropan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the pyrrolidine ring.
1-Methylpyrrolidin-3-ol: Contains the pyrrolidine ring but lacks the amino group.
Uniqueness
3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL is unique due to the combination of its amino and hydroxyl groups attached to a pyrrolidine ring. This structural feature imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
3-(1-aminopropan-2-yl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(5-9)8(11)3-4-10(2)6-8/h7,11H,3-6,9H2,1-2H3 |
InChI 键 |
OBZYTVPNMZOUSX-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1(CCN(C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


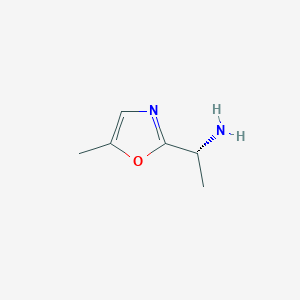
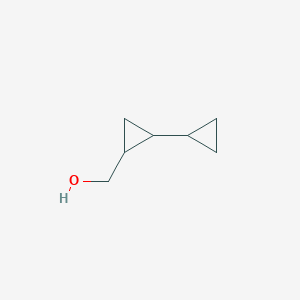

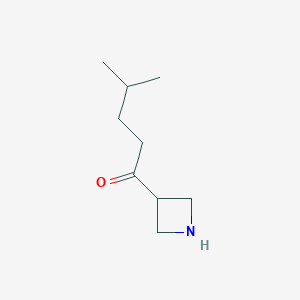
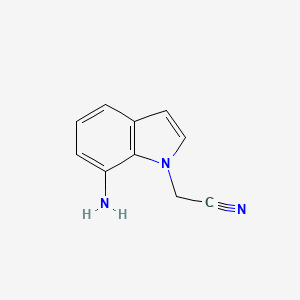
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
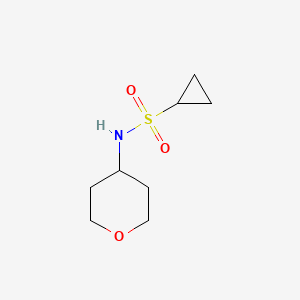
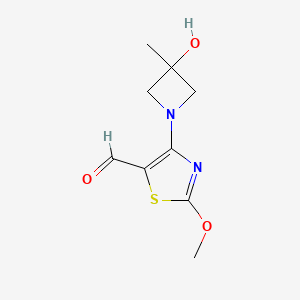
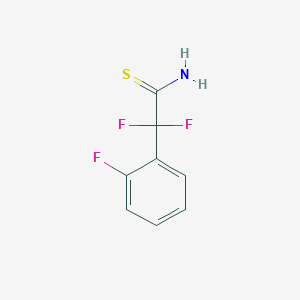


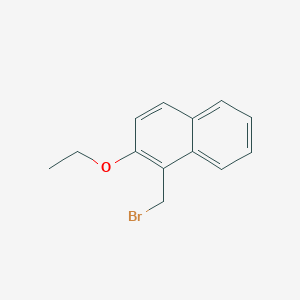

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
